N-benzyl-2-(2,4-dioxo-3-{4-[(pentylcarbamoyl)methyl]phenyl}-1,2,3,4-tetrahydroquinazolin-1-yl)acetamide
CAS No.:
Cat. No.: VC15147328
Molecular Formula: C30H32N4O4
Molecular Weight: 512.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C30H32N4O4 |
|---|---|
| Molecular Weight | 512.6 g/mol |
| IUPAC Name | 2-[4-[1-[2-(benzylamino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]phenyl]-N-pentylacetamide |
| Standard InChI | InChI=1S/C30H32N4O4/c1-2-3-9-18-31-27(35)19-22-14-16-24(17-15-22)34-29(37)25-12-7-8-13-26(25)33(30(34)38)21-28(36)32-20-23-10-5-4-6-11-23/h4-8,10-17H,2-3,9,18-21H2,1H3,(H,31,35)(H,32,36) |
| Standard InChI Key | QPGHJWPOMSKKJQ-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCNC(=O)CC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC(=O)NCC4=CC=CC=C4 |
Introduction
N-benzyl-2-(2,4-dioxo-3-{4-[(pentylcarbamoyl)methyl]phenyl}-1,2,3,4-tetrahydroquinazolin-1-yl)acetamide is a complex organic compound belonging to the tetrahydroquinazoline class. These compounds are known for their diverse biological activities and are often synthesized for various medicinal applications, particularly in receptor modulation and drug development.
Synthesis
The synthesis of such tetrahydroquinazoline derivatives typically involves multiple steps, requiring careful control of reaction conditions like temperature and pH to ensure high yields and purity. Common methods include condensation reactions and cyclization processes.
Biological Activity and Potential Applications
Tetrahydroquinazolines have been explored for their potential in treating diseases involving receptor modulation. While specific data on N-benzyl-2-(2,4-dioxo-3-{4-[(pentylcarbamoyl)methyl]phenyl}-1,2,3,4-tetrahydroquinazolin-1-yl)acetamide is limited, compounds within this class often exhibit promising pharmacological activities.
| Potential Application | Description |
|---|---|
| Receptor Modulation | Potential for treating diseases related to receptor dysfunction |
| Medicinal Applications | Under investigation for various therapeutic uses |
Research Findings and Challenges
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume